molecular formula C10H14ClN3O2 B11868985 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol

Katalognummer: B11868985
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: XBPOOJXBFPWKHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a chlorinated pyrimidine ring and a cyclopentyl group substituted with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol typically involves the following steps:

Analyse Chemischer Reaktionen

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound and its potential advantages in various applications.

Eigenschaften

Molekularformel

C10H14ClN3O2

Molekulargewicht

243.69 g/mol

IUPAC-Name

2-chloro-4-[[1-(hydroxymethyl)cyclopentyl]amino]pyrimidin-5-ol

InChI

InChI=1S/C10H14ClN3O2/c11-9-12-5-7(16)8(13-9)14-10(6-15)3-1-2-4-10/h5,15-16H,1-4,6H2,(H,12,13,14)

InChI-Schlüssel

XBPOOJXBFPWKHX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CO)NC2=NC(=NC=C2O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.